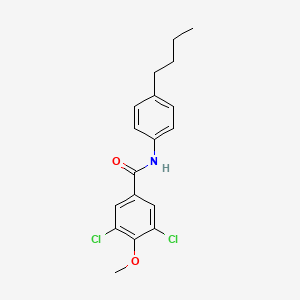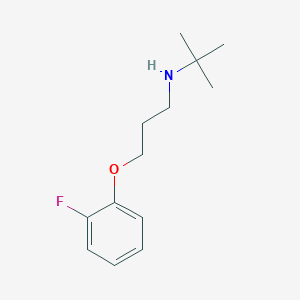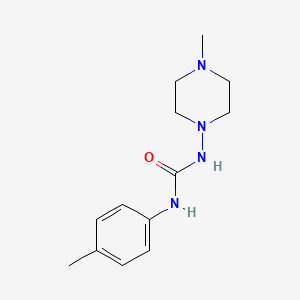
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide, also known as BAY 41-2272, is a chemical compound that has been synthesized and extensively studied in recent years. This compound belongs to the class of benzamides and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects and has been studied for its potential use in the treatment of pulmonary hypertension. This compound 41-2272 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound 41-2272 has been found to have anti-tumor properties and has been studied for its potential use in cancer therapy.
Mechanism of Action
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and inflammation. By increasing cGMP levels, this compound 41-2272 causes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been found to have a number of biochemical and physiological effects. It causes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to increased blood flow. This compound 41-2272 also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 41-2272 has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide 41-2272 has a number of advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. Additionally, this compound 41-2272 has been extensively studied, which means that there is a wealth of information available on its properties and effects.
One limitation of this compound 41-2272 is that it has a relatively short half-life, which means that its effects are relatively short-lived. Additionally, this compound 41-2272 is not very soluble in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of future directions for research on N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide 41-2272. One area of interest is the potential use of this compound 41-2272 in the treatment of pulmonary hypertension. Further studies are needed to determine the optimal dosing and administration of this compound 41-2272 for this indication.
Another area of interest is the potential use of this compound 41-2272 in cancer therapy. Further studies are needed to determine the optimal dosing and administration of this compound 41-2272 for this indication, as well as to identify the types of cancer that are most responsive to this compound 41-2272 treatment.
Finally, there is interest in the development of new sGC activators that have longer half-lives and better solubility than this compound 41-2272. These compounds could potentially have even greater therapeutic potential than this compound 41-2272.
Synthesis Methods
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide 41-2272 can be synthesized using a two-step process. The first step involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with butylamine to form 3,5-dichloro-4-methoxy-N-(4-butyl)benzamide. The second step involves the reaction of this intermediate product with thionyl chloride to form this compound 41-2272.
properties
IUPAC Name |
N-(4-butylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-4-5-12-6-8-14(9-7-12)21-18(22)13-10-15(19)17(23-2)16(20)11-13/h6-11H,3-5H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKFOPVHDLWOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)


![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)